molecular formula C21H14BrClN2OS2 B11533697 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide

Cat. No.: B11533697
M. Wt: 489.8 g/mol
InChI Key: JFEDIWGBCFSKGY-UHFFFAOYSA-N
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Description

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide is a complex organic compound that features a benzothiazole core, a bromobenzyl sulfanyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromobenzyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where 4-bromobenzyl chloride reacts with the thiol group of the benzothiazole derivative.

    Attachment of the Chlorobenzamide Moiety: The final step involves the coupling of the intermediate with 2-chlorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide involves its interaction with specific molecular targets. The bromobenzyl sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzothiazole core can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide
  • N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide

Uniqueness

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which can enhance its binding affinity to certain molecular targets compared to its fluorinated or morpholinylcarbonyl counterparts .

Properties

Molecular Formula

C21H14BrClN2OS2

Molecular Weight

489.8 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-chlorobenzamide

InChI

InChI=1S/C21H14BrClN2OS2/c22-14-7-5-13(6-8-14)12-27-21-25-18-10-9-15(11-19(18)28-21)24-20(26)16-3-1-2-4-17(16)23/h1-11H,12H2,(H,24,26)

InChI Key

JFEDIWGBCFSKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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